The synthesis of difenoconazole involves several key steps:
The synthesis of difenoconazole-alcohol itself typically occurs during the degradation of difenoconazole in biological systems rather than through direct synthetic methods.
Difenoconazole-alcohol has a specific molecular structure characterized by its functional groups:
The three-dimensional structure can be visualized using molecular modeling software, revealing how the hydroxyl group influences the compound's interactions with biological targets .
Difenoconazole-alcohol can participate in various chemical reactions typical for alcohols and triazoles:
These reactions are relevant for understanding how difenoconazole-alcohol behaves in environmental conditions and its stability during storage .
The mechanism of action for difenoconazole-alcohol primarily revolves around its ability to inhibit ergosterol biosynthesis in fungi. This process involves:
This mechanism underscores its effectiveness as an antifungal agent in agricultural applications .
Difenoconazole-alcohol exhibits several physical and chemical properties:
These properties are critical for its application in formulations used for crop protection .
Difenoconazole-alcohol has several scientific uses primarily related to agriculture:
These applications highlight its significance not only as a fungicide but also as an important compound for research into agricultural practices and environmental safety .
Difenoconazole-alcohol (IUPAC name: 1-[2-chloro-4-(4-chlorophenoxy)phenyl]-2-(1,2,4-triazol-1-yl)ethanol; CAS No. 117018-19-6) is the primary environmental metabolite of the fungicide difenoconazole. Its molecular formula is C₁₆H₁₃Cl₂N₃O₂, with a molecular weight of 350.20 g/mol [3] [6]. The structure comprises a central ethanol moiety linked to a 1,2,4-triazole ring and a dichlorinated biphenyl ether system (Fig. 1). Key structural identifiers include:
The compound exhibits chirality due to the presence of a stereogenic center at the carbon bearing the hydroxyl group. Studies have confirmed two enantiomers: R-(+)- and S-(-)-difenoconazole-alcohol. Research using earthworm models (Eisenia foetida) revealed significant stereoselectivity in toxicity. The S-(-)-enantiomer induced stronger oxidative stress, evidenced by elevated reactive oxygen species (ROS) biomarkers (SOD, CAT, GST) compared to the R-(+)-form. Transcriptomics showed enantiomer-specific disruption in glutathione metabolism and oxidative phosphorylation pathways, with the toxicity order: S-(-) > rac > R-(+) [7].
Table 1: Molecular Characterization of Difenoconazole-Alcohol
Property | Value |
---|---|
CAS Number | 117018-19-6 |
Molecular Weight | 350.20 g/mol |
Molecular Formula | C₁₆H₁₃Cl₂N₃O₂ |
IUPAC Name | 1-[2-chloro-4-(4-chlorophenoxy)phenyl]-2-(1,2,4-triazol-1-yl)ethanol |
Chiral Centers | 1 |
SMILES | OC(Cn1cncn1)c2ccc(Oc3ccc(Cl)cc3)cc2Cl |
InChIKey | NBYSKMWDHCZSIP-UHFFFAOYSA-N |
Difenoconazole-alcohol is a solid at room temperature but is often handled in solution (e.g., acetonitrile or acetone) for analytical purposes [4] [5]. Key physicochemical properties include:
Table 2: Physicochemical Properties of Difenoconazole-Alcohol
Property | Characteristics |
---|---|
Physical State | Solid (neat compound) |
Storage Conditions | 4°C; protected from moisture |
Solubility | Soluble in acetone, acetonitrile; water solubility uncharacterized |
Thermal Stability | Decomposition temperature unconfirmed; stable at 25°C |
Dissipation Half-Life | 1.77 days (fresh tea leaves) |
Leaching Behavior | 30.4–50.6% (green tea); 31.8–38.9% (black tea) |
Difenoconazole-alcohol forms via biotic and abiotic degradation of difenoconazole. Key pathways include:
Table 3: Environmental Transformation Pathways of Difenoconazole-Alcohol
Matrix | Transformation Pathway | Key Findings |
---|---|---|
Tea Plants | Oxidative metabolism of difenoconazole | Dissipation half-life: 1.77 days; PF: 0.78–1.66 |
Soil Organisms | Enantioselective detoxification | No accumulation differences; S-enantiomer elevates ROS biomarkers |
Food Processing | Leaching during brewing | Higher LRs in green tea (30.4–50.6%) vs. black tea (31.8–38.9%) |
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